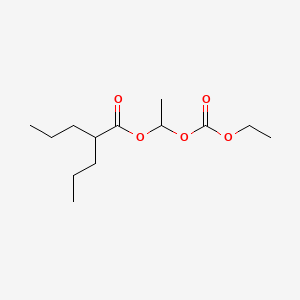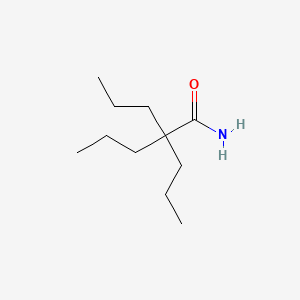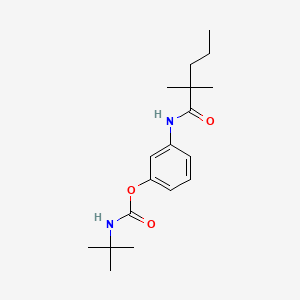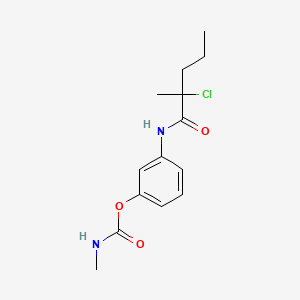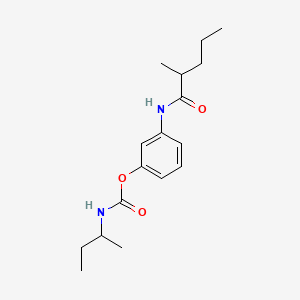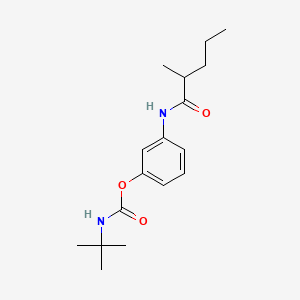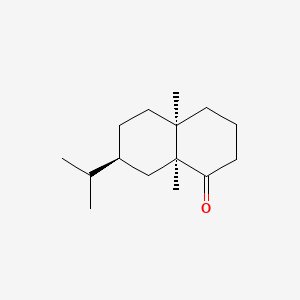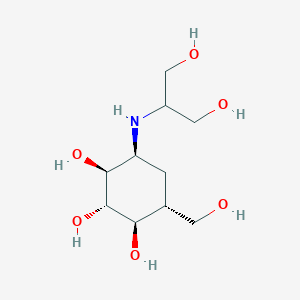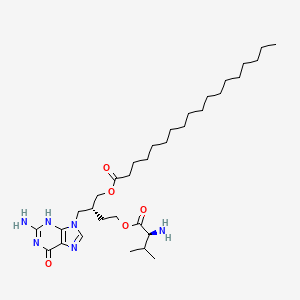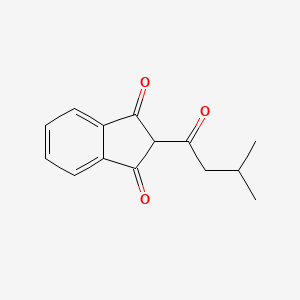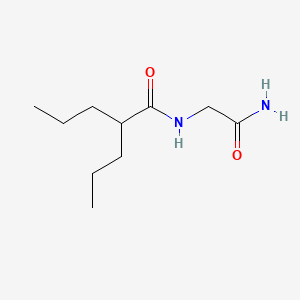
4,5-ジヒドロ-3-フェニル-5-イソキサゾール酢酸
概要
説明
科学的研究の応用
VGX-1027 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying isoxazole chemistry and its reactivity.
Biology: VGX-1027 is used to investigate the role of Toll-like receptors in immune responses and inflammation.
Medicine: The compound has been studied for its potential therapeutic effects in autoimmune diseases, diabetes, and inflammatory conditions
作用機序
VGX-1027は、Toll様受容体TLR2、TLR4、TLR6の下流シグナル伝達を阻害することにより効果を発揮します。 この阻害は、インターロイキンや腫瘍壊死因子-アルファを含む炎症性サイトカインの産生を抑制します . 関与する分子標的と経路には、免疫細胞の活性化の調節と炎症性抗原提示の阻害が含まれます .
生化学分析
Biochemical Properties
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ by interfering with the signaling pathways of toll-like receptors (TLR) 2/6 and TLR 4 on macrophages . This interaction reduces the secretion of these cytokines, thereby modulating the immune response and reducing inflammation.
Cellular Effects
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the proliferation of CD4+CD25- T cells in response to bacterial antigens . Additionally, this compound enhances cell survival by interfering with the toxic effects of cytokines on cells. It also prevents the death of pancreatic islet cells induced by IL-1β and IFN-γ, highlighting its potential in protecting cells from immune-mediated damage .
Molecular Mechanism
The molecular mechanism of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid involves its binding interactions with biomolecules and its ability to modulate gene expression. This compound inhibits the secretion of pro-inflammatory cytokines by interfering with the signaling pathways of TLR 2/6 and TLR 4 on macrophages . It also reduces the accumulation of nitrites and enhances cell survival by mitigating the toxic effects of cytokines . These actions contribute to its immunomodulatory effects and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid have been observed to change over time. The compound is stable when stored in DMSO at -20°C for up to three months . Long-term studies have shown that it can prevent the development of spontaneous type 1 diabetes in NOD mice and reduce the clinical signs of diabetes induced by multiple low doses of streptozotocin . These findings suggest that the compound maintains its efficacy over extended periods in laboratory conditions.
Dosage Effects in Animal Models
The effects of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid vary with different dosages in animal models. In NOD mice, the compound has been shown to prevent the development of type 1 diabetes at specific dosages . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. In models of systemic lupus erythematosus (SLE), the compound improved disease symptoms and increased survival rates, further demonstrating its potential in treating autoimmune diseases .
Metabolic Pathways
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s immunomodulatory effects are mediated through its interactions with TLR signaling pathways, which play a critical role in immune responses . These interactions influence metabolic flux and the levels of metabolites involved in inflammation and immune regulation.
Transport and Distribution
Within cells and tissues, 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its immunomodulatory effects . The compound’s ability to modulate immune responses is dependent on its distribution within specific tissues and cells.
Subcellular Localization
The subcellular localization of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects at the appropriate sites within cells, contributing to its immunomodulatory properties.
準備方法
VGX-1027の合成は、化合物の重要な構造要素であるイソキサゾール環の形成を伴います。合成経路には通常、以下のステップが含まれます。
イソキサゾール環の形成: これは、適切な前駆体を特定の反応条件下で環化することにより行われます。
フェニル基の導入: フェニル基は、置換反応によって導入されます。
酢酸誘導体の形成: 最終段階は、酢酸誘導体の形成を伴い、VGX-1027の合成が完了します.
VGX-1027の工業生産方法は、高い収率と純度を確保し、大規模生産のためにスケーラブルにするために、これらの合成ステップの最適化を必要とする可能性があります。
化学反応の分析
VGX-1027は、以下を含む様々な化学反応を起こします。
酸化: VGX-1027は酸化反応を起こす可能性があり、過酸化水素または過マンガン酸カリウムなどの酸化剤の使用を伴う可能性があります。
還元: VGX-1027の還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を必要とする場合があります。
これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、制御された温度と圧力の条件が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究アプリケーション
VGX-1027は、以下を含む幅広い科学研究アプリケーションを持っています。
化学: イソキサゾール化学とその反応性の研究のためのモデル化合物として使用されます。
生物学: VGX-1027は、免疫応答と炎症におけるToll様受容体の役割を調査するために使用されます。
医学: この化合物は、自己免疫疾患、糖尿病、炎症性疾患における潜在的な治療効果について研究されています
産業: VGX-1027の免疫調節特性により、炎症性および自己免疫疾患を標的とする新薬の開発のための候補となっています.
類似化合物との比較
VGX-1027は、複数のToll様受容体を同時に調節する能力においてユニークです。類似の化合物には以下が含まれます。
TLR4阻害剤: TAK-242やエリトランなどの化合物で、TLR4を特異的に標的とするもの。
イソキサゾール誘導体: レフルノミドなどの免疫調節特性を持つ他のイソキサゾール誘導体
VGX-1027は、複数のToll様受容体に対する広域スペクトルの活性により、研究や潜在的な治療的用途のための汎用性の高い化合物となっています。
特性
IUPAC Name |
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJHYRCIHHATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445023 | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6501-72-0 | |
| Record name | VGX-1027 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VGX-1027 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZENUZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
